(R)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride
Overview
Description
®-1,4-Diazabicyclo[3.2.1]octane dihydrochloride is a chemical compound with the molecular formula C6H13ClN2 and a molecular weight of 185.1 . It is a main product offered by BOC Sciences .
Synthesis Analysis
The synthesis of ®-1,4-Diazabicyclo[3.2.1]octane dihydrochloride and similar compounds often involves methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group .Molecular Structure Analysis
The molecular structure of ®-1,4-Diazabicyclo[3.2.1]octane dihydrochloride is characterized by a bicyclic structure . The bicyclo[3.2.1]octane structure is present in many natural products with significant biological activities .Chemical Reactions Analysis
The organic reactions catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO) are environmentally friendly and the catalyst can be recycled in some cases . Most of the reactions start conveniently from available substrate and proceed under mild conditions .Scientific Research Applications
Drug Discovery and Pharmaceutical Synthesis
The nitrogen-containing heterocycles of ®-1,4-Diazabicyclo[3.2.1]octane dihydrochloride are of significant interest in drug discovery due to their bioactive properties. This compound serves as a key synthetic intermediate in the total synthesis of various molecules. Its unique structure poses a challenge in synthesis, making it a valuable scaffold for developing new pharmaceuticals .
Organocatalysis
In the field of organocatalysis, which aims to reduce ecological impact by minimizing residues in chemical reactions, ®-1,4-Diazabicyclo[3.2.1]octane dihydrochloride plays a crucial role. It is used in the synthesis of bicyclooctanes, structures present in natural products with important biological activities .
Biomass Valorization
Researchers are exploring the use of ®-1,4-Diazabicyclo[3.2.1]octane dihydrochloride in the valorization of biomass-derived compounds. This involves photochemical transformations that can lead to the creation of value-added products from biomass, contributing to sustainable development .
Palladium-Catalyzed Reactions
The compound is also being studied for its potential in palladium-catalyzed reactions. These reactions are important in the field of synthetic organic chemistry, where ®-1,4-Diazabicyclo[3.2.1]octane dihydrochloride can act as a ligand or a structural motif in catalyst development .
Total Synthesis of Alkaloids
The bicyclic structure of ®-1,4-Diazabicyclo[3.2.1]octane dihydrochloride is similar to that found in many alkaloids. It has been applied in the total synthesis of cytisine-like alkaloids, which are derived from traditional Chinese herbal medicine and have various pharmacological effects .
High-Energy Materials Research
Due to its high density and potential for higher detonation properties, ®-1,4-Diazabicyclo[3.2.1]octane dihydrochloride is being investigated in the context of high-energy materials. Its structure could lead to the development of new materials with enhanced performance in this domain .
Mechanism of Action
In terms of synthesis, a regio and diastereoselective strategy has been developed for the synthesis of complex bicyclo[3.2.1]octane scaffolds from the reaction of readily accessible vinylogous carbonates with N-substituted hydroxylamine hydrochlorides via intramolecular 1,3-dipolar nitrone cycloaddition reaction .
Future Directions
properties
IUPAC Name |
(5R)-1,4-diazabicyclo[3.2.1]octane;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2.2ClH/c1-3-8-4-2-7-6(1)5-8;;/h6-7H,1-5H2;2*1H/t6-;;/m1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTBNEKSAJTWOFM-QYCVXMPOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCNC1C2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCN[C@H]1C2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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